molecular formula C9H8F3NO2 B1405213 3-Methoxy-2-(trifluoromethyl)benzamide CAS No. 1214351-75-3

3-Methoxy-2-(trifluoromethyl)benzamide

Cat. No.: B1405213
CAS No.: 1214351-75-3
M. Wt: 219.16 g/mol
InChI Key: JMNABLJFEXHVQI-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C9H8F3NO2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 219.16 g/mol . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Molecular Structure and Antioxidant Activity 3-Methoxy-2-(trifluoromethyl)benzamide and similar compounds have been explored for their molecular structures and potential antioxidant activities. For instance, the structural characteristics and antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation, revealing insights into their molecular geometry, vibrational frequencies, and electronic properties (Demir et al., 2015).

Antimicrobial Properties Certain benzamide derivatives, closely related to this compound, have demonstrated significant antimicrobial properties. For instance, specific benzamide compounds have shown substantial antibacterial and antifungal activities, which were characterized by spectral, elemental, and single crystal X-ray studies (Priya et al., 2006).

Corrosion Inhibition Research on N-Phenyl-benzamide derivatives, which are structurally related to this compound, has shown that they can act as effective corrosion inhibitors. These compounds demonstrate high efficiency in inhibiting mild steel acidic corrosion, with the methoxy substituent enhancing the inhibition efficiency. The study utilized various methods including electrochemical impedance spectroscopy, polarization study, and computational studies to elucidate their behavior and effectiveness as corrosion inhibitors (Mishra et al., 2018).

PET Imaging Agents in Neuroinflammation this compound derivatives have been synthesized as potential PET imaging agents for neuroinflammation. These agents, including carbon-11-labeled sEH/PDE4 dual inhibitors, were developed to facilitate the imaging of specific enzymes related to neuroinflammatory processes. The synthesis process, involving various chemical reactions and yielding compounds with high radiochemical purity, highlights their potential in enhancing neuroinflammation imaging techniques (Jia et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNABLJFEXHVQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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